molecular formula C20H18N4S2 B4865530 [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

Cat. No.: B4865530
M. Wt: 378.5 g/mol
InChI Key: VTAMRMPPGVZZLS-UHFFFAOYSA-N
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Description

[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that features a thiazole ring and a triazole ring connected via a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole and triazole precursors. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.

Once the thiazole and triazole precursors are prepared, they are linked through a sulfide bond. This can be achieved by reacting the thiazole precursor with a suitable sulfide donor, such as thiourea, under basic conditions. The final step involves the coupling of the sulfide-linked thiazole with the triazole precursor under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Hantzsch and Huisgen reactions, as well as the implementation of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:

    Oxidation: The sulfide linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Thiol.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and improved pharmacokinetic properties.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazole and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfide linkage may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFONE: This compound is similar but contains a sulfone linkage instead of a sulfide, which can affect its chemical reactivity and biological activity.

    [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFOXIDE: This compound contains a sulfoxide linkage, which can also influence its properties compared to the sulfide derivative.

Uniqueness

The uniqueness of [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE lies in its specific combination of thiazole and triazole rings connected via a sulfide linkage. This structure provides a distinct set of chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

2-(2-methylphenyl)-4-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S2/c1-14-8-6-7-11-18(14)19-21-16(12-25-19)13-26-20-23-22-15(2)24(20)17-9-4-3-5-10-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAMRMPPGVZZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)CSC3=NN=C(N3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 2
Reactant of Route 2
[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 3
Reactant of Route 3
[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 4
[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 5
Reactant of Route 5
[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

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